WYE-354
Overview
Description
WYE-354 is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). It has a biochemical IC50 of 5 nM against mTOR and displays high specificity towards the PI3K family . This compound is known for its ability to inhibit both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), making it a valuable tool in cancer research and therapy .
Preparation Methods
The chemical name of WYE-354 is methyl 4-[6-[4-(methoxycarbonylamino)phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate . The compound is typically synthesized in a laboratory setting using standard organic synthesis techniques, including the use of protecting groups, coupling reactions, and purification steps
Chemical Reactions Analysis
WYE-354 undergoes various chemical reactions, primarily involving its interaction with mTOR and related pathways. It is known to inhibit substrate phosphorylation, such as p-4E-BP1 T37/46 and p-Akt S473 by mTORC1 and mTORC2 . Common reagents used in these reactions include ATP and various kinase substrates. The major products formed from these reactions are phosphorylated proteins, which are critical for cell signaling and growth regulation .
Scientific Research Applications
WYE-354 has a wide range of scientific research applications, particularly in the fields of cancer biology and therapy. It has been shown to inhibit the proliferation of various cancer cell lines, including MDA-MB-468 and U87MG, by blocking mTOR signaling pathways . Additionally, this compound has been used to study the role of mTOR in autophagy, apoptosis, and cell cycle regulation . In vivo studies have demonstrated its efficacy in reducing tumor growth in animal models, making it a promising candidate for further development as an anti-cancer agent .
Mechanism of Action
The mechanism of action of WYE-354 involves its binding to the ATP-binding site of mTOR, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as p-4E-BP1 and p-Akt, which are essential for cell growth and survival . By blocking these pathways, this compound induces cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been shown to interact with the ABCB1 transporter, which can affect its efficacy in multidrug-resistant cancer cells .
Comparison with Similar Compounds
WYE-354 is unique in its high specificity and potency as an mTOR inhibitor. Similar compounds include other mTOR inhibitors such as rapamycin, everolimus, and temsirolimus . this compound differs from these compounds in its ability to inhibit both mTORC1 and mTORC2, whereas rapamycin and its analogs primarily target mTORC1 . This dual inhibition makes this compound a more comprehensive inhibitor of mTOR signaling, potentially leading to more effective anti-cancer therapies .
Biological Activity
WYE-354 is a potent ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR), which has garnered attention for its selective inhibition of mTORC1 and mTORC2. This compound has shown significant potential in various cancer models, demonstrating its efficacy in inhibiting cell proliferation, inducing apoptosis, and modulating key signaling pathways associated with tumor growth and survival.
This compound operates primarily by inhibiting the phosphorylation of downstream targets in the mTOR pathway, including 4E-BP1 and P70S6K, which are critical for protein synthesis and cell growth. The compound exhibits a biochemical IC50 of approximately 5 nM against mTOR, showcasing its potency and specificity compared to other kinases .
Key Effects:
- Inhibition of Cell Proliferation : this compound has been shown to significantly reduce cell viability across various cancer cell lines, including bladder cancer (BC) and gallbladder cancer (GBC) cells, in a concentration-dependent manner .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by repressing global protein synthesis and down-regulating angiogenic factors .
- Cell Cycle Arrest : this compound induces G1 phase arrest in sensitive cancer cell lines, further contributing to its anti-cancer effects .
In Vitro Studies
In vitro studies have demonstrated the effectiveness of this compound across multiple cancer types:
Bladder Cancer
A study utilizing various bladder cancer cell lines treated with this compound at concentrations ranging from 100 nM to 3 μM revealed a significant reduction in proliferation rates. The MTS assay indicated that higher concentrations led to a notable decrease in colony sizes when cells were grown in three-dimensional cultures .
Gallbladder Cancer
In gallbladder cancer models, this compound was found to reduce cell viability significantly, with treatment resulting in a decrease in tumor mass by up to 68.6% in mouse models. This effect was accompanied by reduced phosphorylation of mTOR effectors, confirming the compound's mechanism of action .
In Vivo Studies
This compound has also been evaluated in vivo, demonstrating robust antitumor activity:
Cancer Type | Model | Tumor Size Reduction (%) | Key Findings |
---|---|---|---|
Prostate Cancer | Mouse xenograft | Significant reduction observed | Strong antitumor activity noted |
Gliomas | Mouse models | Not specified | Effective inhibition of tumor growth |
Bladder Cancer | Various cell lines | Up to 68.6% | Inhibition of cell proliferation and migration |
Gallbladder Cancer | G-415 and TGBC-2TKB | 68.6% - 52.4% | Significant reduction in tumor mass |
Case Studies and Clinical Implications
Research indicates that this compound's ability to inhibit both mTOR complexes makes it a promising candidate for clinical trials targeting advanced cancers resistant to conventional therapies. Its selective action on mTOR pathways suggests potential applications in combination therapies aimed at enhancing the efficacy of existing treatments like chemotherapy.
Properties
IUPAC Name |
methyl 4-[6-[4-(methoxycarbonylamino)phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O5/c1-34-23(32)26-17-5-3-16(4-6-17)20-27-21(29-11-13-36-14-12-29)19-15-25-31(22(19)28-20)18-7-9-30(10-8-18)24(33)35-2/h3-6,15,18H,7-14H2,1-2H3,(H,26,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXHGCRIEAKIBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)C(=O)OC)C(=N2)N5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657912 | |
Record name | Methyl 4-[6-{4-[(methoxycarbonyl)amino]phenyl}-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1062169-56-5 | |
Record name | Methyl 4-[6-{4-[(methoxycarbonyl)amino]phenyl}-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.